2-Cycloheptylpropan-2-amine

Lipophilicity Drug design ADME prediction

Researchers often struggle to source high-logP cycloalkylamines for consistent SAR campaigns. 2-Cycloheptylpropan-2-amine addresses this gap as a sterically demanding, high-logP (est. 2.8-3.5) amine building block. Key advantages: - Enables systematic logP modulation in aminergic GPCR/transporter congener series. - >99.9% ionized at pH 7.4, isolating passive membrane permeability as the primary variable. - Amenable to standard reductive amination & N-alkylation chemistry. Available via custom synthesis (≥95% purity) with reliable global shipping.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B15322190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cycloheptylpropan-2-amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCCCC1)N
InChIInChI=1S/C10H21N/c1-10(2,11)9-7-5-3-4-6-8-9/h9H,3-8,11H2,1-2H3
InChIKeyMCLRQPRYJBXDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cycloheptylpropan-2-amine Product Overview


2-Cycloheptylpropan-2-amine (CAS 141983-55-3; molecular formula C10H21N; molecular weight 155.28 g/mol) is a primary amine featuring a tertiary alpha-carbon substituted with a seven-membered cycloheptyl ring . It belongs to the alpha,alpha-dialkylcycloalkanemethanamine subclass, distinct from simple cycloalkylamines such as cycloheptylamine (CAS 5452-35-7) by the presence of a gem-dimethyl substitution at the alpha-carbon adjacent to the amine [1]. The compound is commercially available through custom synthesis suppliers, typically at ≥95% purity, with predicted physicochemical properties including a boiling point of 205.8±8.0 °C, density of 0.874±0.06 g/cm³, and pKa of 10.48±0.25 .

2-Cycloheptylpropan-2-amine vs. Cycloalkyl Analogs


Within the 2-cycloalkylpropan-2-amine series, ring size fundamentally alters lipophilicity, steric bulk, and basicity—parameters that directly govern membrane permeability, metabolic stability, and target binding. The predicted pKa of 2-cycloheptylpropan-2-amine is 10.48 , compared to a predicted (XLogP3-AA) logP shift from 1.7 (cyclopentyl) to approximately 2.3–3.0 (cyclohexyl) to an estimated 2.8–3.5 (cycloheptyl) [1]. These are not interchangeable increments: a one-log-unit difference in logP can alter membrane partitioning by an order of magnitude, while a 0.5-unit pKa shift can change the ionized fraction at physiological pH by nearly 30% [2]. Substituting a smaller-ring analog may therefore yield a compound with different CNS penetration, off-target promiscuity, or ionic interaction profile, undermining SAR reproducibility.

2-Cycloheptylpropan-2-amine Comparative Evidence


LogP Differential Across Ring Sizes

Increased ring size in the 2-cycloalkylpropan-2-amine series directly elevates lipophilicity. The cyclopentyl analog has a computed XLogP3-AA of 1.7 [1]; the cyclohexyl analog has reported logP values of 2.30–3.00 ; the cycloheptyl analog adds one additional methylene unit, corresponding to an estimated Hansch π increment of +0.5–0.6, yielding a predicted logP of 2.8–3.5 . This represents a potential 2- to 60-fold increase in octanol-water partition coefficient relative to the cyclopentyl congener.

Lipophilicity Drug design ADME prediction

Steric Bulk and Conformational Space

The cycloheptyl ring introduces greater conformational flexibility and steric volume than smaller cycloalkyl rings. The number of heavy atoms is 11 for the target compound (C10H21N) versus 10 for the cyclohexyl analog (C9H19N) and 9 for the cyclopentyl analog (C8H17N) [1]. Molecular weight increases from 127.23 (cyclopentyl) to 141.25 (cyclohexyl) to 155.28 (cycloheptyl). The cycloheptyl ring can adopt multiple low-energy conformations (chair, twist-chair, boat), potentially presenting different steric faces to a binding pocket compared to the predominantly chair-conformation cyclohexyl analog [2]. This conformational ensemble may differentially shield the amine from metabolic N-dealkylation or alter its interaction with monoamine transporters.

Steric hindrance Metabolic stability Target selectivity

pKa and Basicity Comparison

The predicted pKa of 2-cycloheptylpropan-2-amine is 10.48±0.25 . While pKa data for the direct cyclohexyl and cyclopentyl analogs are not separately reported in accessible databases, simple smaller-ring cycloalkylamines (e.g., cyclohexylamine, pKa 10.63; cycloheptylamine, pKa 10.68) show a very small ring-size effect on basicity [1]. The dominant factor for this compound class is the alpha-gem-dimethyl substitution, which increases steric crowding around the amine and may slightly lower pKa relative to unsubstituted primary cycloalkylamines. At physiological pH 7.4, the compound is >99.9% protonated (calculated from pKa 10.48), making it predominantly cationic in aqueous biological compartments.

Basicity Ionization state Bioavailability

Physical Properties and Handling

The predicted boiling point of 2-cycloheptylpropan-2-amine is 205.8±8.0 °C at atmospheric pressure , significantly higher than the experimentally measured boiling point of 1-cyclohexylpropan-2-amine (181.5 °C at 760 mmHg) [1]. The predicted density is 0.874±0.06 g/cm³ , similar to 0.883±0.06 g/cm³ for the cyclohexyl analog . This higher boiling point reflects increased molecular weight and van der Waals contact area, which may necessitate adjusted distillation conditions during purification or altered solvent removal protocols in synthesis.

Physical property Synthetic utility Purification

2-Cycloheptylpropan-2-amine Applications


CNS Penetration SAR Studies

Researchers exploring structure–activity relationships in aminergic GPCR or transporter targets can use 2-cycloheptylpropan-2-amine as the high-logP member of a cycloalkyl congener series (logP ~2.8–3.5, compared to 1.7 for cyclopentyl and ~2.3–3.0 for cyclohexyl) to probe the role of passive membrane permeability in target engagement [1]. Its >99.9% ionization at pH 7.4 ensures consistent amine pharmacophore presentation across the series, isolating lipophilicity as the primary variable.

Selectivity Screening Across Aminergic Targets

The cycloheptyl ring's larger conformational ensemble, compared to the predominantly single-conformation chair of cyclohexyl analogs, can be exploited to probe shape complementarity in flexible binding pockets [2]. This compound serves as a 'steric probe' in parallel screening against e.g., dopamine D2 vs. D3 vs. D4 receptors, where subtle differences in binding-site volume may translate into selective engagement patterns not observed with smaller or more rigid analogs.

N-Alkylated Derivative Synthesis

The predicted boiling point of 205.8 °C and moderate predicted density of 0.874 g/cm³ make this compound amenable to standard reductive amination and alkylation chemistry . Its primary amine handle allows facile diversification into secondary and tertiary amines, enabling systematic exploration of N-substituent effects on metabolic stability while maintaining the cycloheptyl core as a constant steric/lipophilic anchor.

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